Stereochemical Divergence in Enzyme Inhibition: D-Phe versus L-Phe in Carboxypeptidase A Binding Thermodynamics
In a carboxypeptidase A inhibition study, the stereochemical configuration of phenylalanine critically determined inhibitor binding behavior. The competitive inhibitor D-Phe exhibited a substantially smaller activation volume for binding (ΔVass = 4 mL mol⁻¹) compared to its L-enantiomer counterpart L-Phe (ΔVass ≈ 30 mL mol⁻¹) [1]. This ~26 mL mol⁻¹ difference indicates that D-Phe and L-Phe engage the enzyme active site through fundamentally distinct binding modes and solvent reorganization profiles under pressure perturbation [1].
ΔVass = 4 mL mol−1
ΔVass ≈ 30 mL mol−1
| Evidence Dimension | Activation volume for inhibitor binding (ΔVass) |
|---|---|
| Target Compound Data | D-Phe: ΔVass = 4 mL mol⁻¹ |
| Comparator Or Baseline | L-Phe: ΔVass ≈ 30 mL mol⁻¹ |
| Quantified Difference | ΔΔVass ≈ 26 mL mol⁻¹ (L-Phe binding requires significantly larger solvent reorganization) |
| Conditions | Carboxypeptidase A inhibition assay; peptide hydrolysis under variable pressure conditions |
Why This Matters
This stereochemistry-dependent thermodynamic divergence provides quantifiable justification for selecting the D-enantiomeric building block when binding mode fidelity to carboxypeptidase-family targets is required.
- [1] Fukuda, M., Kunugi, S., & Ise, N. (1983). Pressure Dependence of Carboxypeptidase A Action. Bulletin of the Chemical Society of Japan, 56(11), 3308-3313. View Source
